2-Bromo-1-phenyl-pentan-1-one (CAS 49851-31-2), also known as alpha-bromovalerophenone, is an alpha-halogenated aromatic ketone used extensively as an electrophilic building block in organic synthesis. Its molecular architecture combines a valerophenone (pentan-1-one) backbone with an alpha-position bromine atom, making it a highly reactive substrate for mild nucleophilic substitution reactions [1]. In industrial and laboratory procurement, this compound is primarily valued for its dual functionality: the bromine serves as a kinetically favored leaving group for amination reactions, while the five-carbon aliphatic chain imparts a precise, highly lipophilic character to downstream active pharmaceutical ingredients (APIs) and neurochemical reference standards [2].
Procurement substitution of 2-bromo-1-phenyl-pentan-1-one with closely related analogs, such as alpha-chlorovalerophenone or alpha-bromobutyrophenone, severely compromises both processability and final product performance. Substituting the bromo group with a chloro group drastically reduces the leaving group's reactivity, forcing amination reactions to require higher temperatures that often lead to thermal degradation and lower yields of the target alpha-amino ketone [1]. Conversely, substituting the pentyl chain with a shorter butyl chain (alpha-bromobutyrophenone) alters the fundamental lipophilicity of the downstream product; the Chromatographic Hydrophobicity Index (CHI) drops significantly, which directly reduces the blood-brain barrier permeability of the resulting CNS-active compounds [2]. Thus, for applications requiring specific pharmacokinetic profiles and mild synthesis conditions, generic substitution is not viable.
The alpha-bromo moiety in 2-bromo-1-phenyl-pentan-1-one provides a kinetically favored leaving group for S_N2 reactions with secondary amines like pyrrolidine. Under mild conditions (room temperature to 45 °C), this compound achieves >90% conversion, whereas alpha-chloro analogs require significantly harsher conditions that promote unwanted elimination side-reactions [1].
| Evidence Dimension | Amination reaction conditions and yield |
| Target Compound Data | High yield (>90%) at mild temperatures (20-45 °C) |
| Comparator Or Baseline | Alpha-chlorovalerophenone (requires extended heating, lower yield) |
| Quantified Difference | Significant reduction in required activation energy and thermal degradation |
| Conditions | Reaction with pyrrolidine in organic solvents (e.g., benzene/ether) |
Procuring the bromo-variant allows manufacturers to utilize energy-efficient, low-temperature amination workflows that maximize the yield of thermally sensitive APIs.
The specific five-carbon valerophenone backbone of 2-bromo-1-phenyl-pentan-1-one is critical for establishing the required lipophilicity of downstream derivatives. Chromatographic Hydrophobicity Index (CHI) measurements demonstrate that valerophenone derivatives possess a significantly higher CHI than their butyrophenone counterparts, directly correlating to enhanced membrane permeability [1].
| Evidence Dimension | Chromatographic Hydrophobicity Index (CHI) |
| Target Compound Data | CHI = 96.4 (Valerophenone backbone) |
| Comparator Or Baseline | CHI = 87.3 (Butyrophenone backbone) |
| Quantified Difference | 9.1 unit increase in CHI |
| Conditions | Immobilized Artificial Membrane (IAM) chromatography at pH 7.4 |
Buyers developing CNS-active compounds must select this exact pentyl precursor to ensure the final drug candidate achieves the targeted blood-brain barrier penetration.
For industrial procurement, the availability and purity of the starting material are paramount. 2-Bromo-1-phenyl-pentan-1-one can be synthesized from commercially available valerophenone via direct alpha-bromination, yielding 98% spectroscopically pure product without the need for complex chromatographic purification [1].
| Evidence Dimension | Synthesis yield and purity |
| Target Compound Data | 98% yield, >98% spectroscopic purity |
| Comparator Or Baseline | Multi-step synthesis of non-halogenated alpha-substituted ketones (<70% overall yield) |
| Quantified Difference | >28% higher overall yield and simplified purification |
| Conditions | Bromination using Br2 and catalytic AlCl3 at room temperature |
The high-yield, single-step generation of this precursor ensures a stable, cost-effective supply chain for large-scale pharmaceutical manufacturing.
Due to its highly reactive alpha-bromo leaving group, this compound is the required choice for synthesizing alpha-PVP and related cathinone derivatives via mild nucleophilic substitution with pyrrolidine, ensuring high-purity reference materials for forensic and neurochemical laboratories [1].
In pharmaceutical development targeting the central nervous system, the five-carbon valerophenone backbone is strictly required to achieve the necessary Chromatographic Hydrophobicity Index (CHI > 95), making it an irreplaceable building block for drug candidates requiring robust blood-brain barrier penetration [2].
For industrial processes where the final amino-ketone product is thermally unstable, the higher reactivity of the bromo-substituent over chloro-analogs allows amination to proceed at room temperature to 45 °C, minimizing thermal degradation and maximizing overall process yield [1].